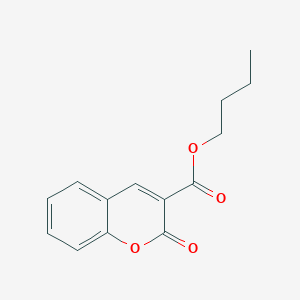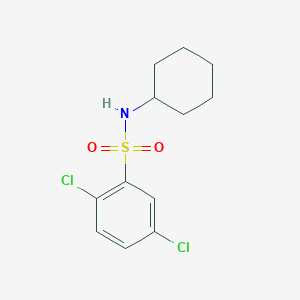
2,5-dichloro-N-cyclohexylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-cyclohexylbenzenesulfonamide, also known as DCB, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DCB is a sulfonamide derivative that is primarily used as a carbonic anhydrase inhibitor and has been extensively studied for its role in various biochemical and physiological processes.
作用機序
2,5-dichloro-N-cyclohexylbenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase enzymes, binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate ions, which can have various physiological effects depending on the specific tissue or organ being affected.
生化学的および生理学的効果
2,5-dichloro-N-cyclohexylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure in the eye, and the suppression of seizures in animal models. 2,5-dichloro-N-cyclohexylbenzenesulfonamide has also been studied for its potential role in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
2,5-dichloro-N-cyclohexylbenzenesulfonamide has several advantages for use in lab experiments, including its ability to inhibit carbonic anhydrase enzymes and its potential applications in the treatment of various diseases. However, 2,5-dichloro-N-cyclohexylbenzenesulfonamide also has limitations, such as its potential toxicity and the need for careful handling and disposal due to its hazardous properties.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-cyclohexylbenzenesulfonamide, including the development of new synthesis methods for 2,5-dichloro-N-cyclohexylbenzenesulfonamide and its derivatives, the exploration of its potential applications in the treatment of various diseases, and the investigation of its mechanisms of action and physiological effects in different tissues and organs. Additionally, the development of new drug delivery systems and formulations for 2,5-dichloro-N-cyclohexylbenzenesulfonamide could improve its efficacy and reduce its potential toxicity.
合成法
2,5-dichloro-N-cyclohexylbenzenesulfonamide can be synthesized through a variety of methods, including the reaction of cyclohexylamine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or chromatography techniques to obtain a pure form of 2,5-dichloro-N-cyclohexylbenzenesulfonamide.
科学的研究の応用
2,5-dichloro-N-cyclohexylbenzenesulfonamide has been used extensively in scientific research due to its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various biological processes such as acid-base balance, respiration, and ion transport. 2,5-dichloro-N-cyclohexylbenzenesulfonamide has been studied for its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
特性
CAS番号 |
88522-14-9 |
|---|---|
製品名 |
2,5-dichloro-N-cyclohexylbenzenesulfonamide |
分子式 |
C12H15Cl2NO2S |
分子量 |
308.2 g/mol |
IUPAC名 |
2,5-dichloro-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
InChIキー |
YHZGWKIBDJJAQG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
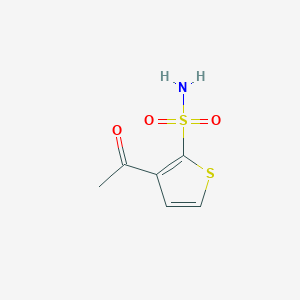

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
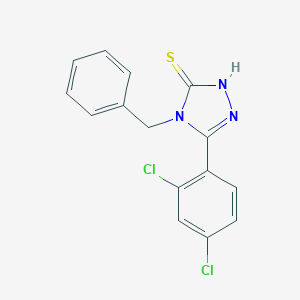
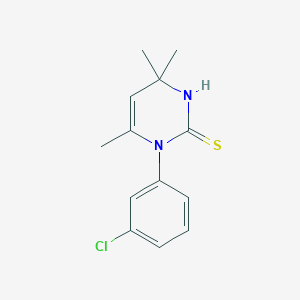
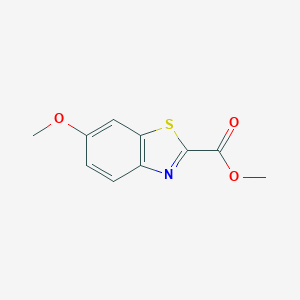
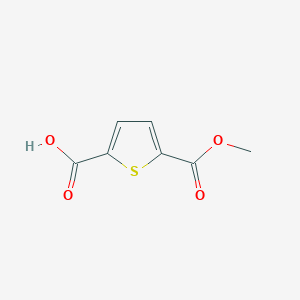
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
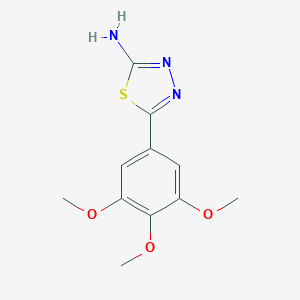
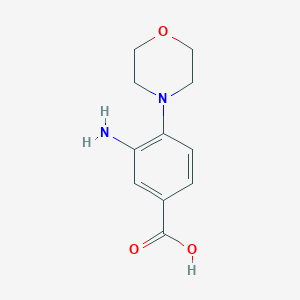
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
